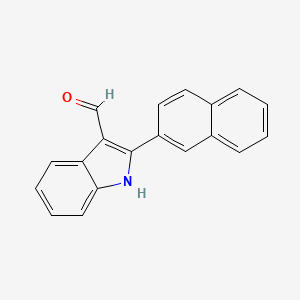

2-(2-Naphthyl)-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 2-(2-Naphthyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Naphthyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOWXBVNBZTDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347570 | |

| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94210-62-5 | |

| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indole Scaffold in Chemical Research

The indole (B1671886) scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole ring, is a cornerstone of heterocyclic chemistry and drug discovery. Described as a "privileged scaffold," its framework is present in a vast number of natural products, alkaloids, and synthetic pharmaceuticals, demonstrating a remarkable range of biological activities. nih.gov The structural versatility of the indole nucleus allows it to interact with a wide array of biological targets, leading to its use in developing treatments for numerous conditions.

The therapeutic importance of indole derivatives is extensive, with compounds exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. nih.gov For instance, the vinca alkaloids, vinblastine and vincristine, are well-known anticancer agents that feature an indole core and function by inhibiting tubulin polymerization. nih.gov The indole ring's ability to serve as a versatile pharmacophore encourages its continuous exploration as a lead structure in the design of new therapeutic agents. Researchers frequently modify the core indole structure at various positions to fine-tune its biological activity and pharmacokinetic properties, making it a central focus in the quest for novel drugs. nih.gov

Overview of Indole 3 Carbaldehyde As a Synthetic Precursor and Bioactive Moiety

Indole-3-carbaldehyde, also known as 3-formylindole, is a particularly valuable derivative of the indole (B1671886) family. It serves as a crucial intermediate in the synthesis of more complex, biologically active molecules and indole alkaloids. researchgate.netsemanticscholar.org The aldehyde group at the C3 position is chemically reactive and readily participates in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as condensations and reductions, making it a versatile building block for constructing diverse heterocyclic systems. researchgate.netresearchgate.net

Beyond its role as a synthetic precursor, indole-3-carbaldehyde is itself a bioactive molecule. It is a natural product found in various plants and is also a metabolite of the amino acid L-tryptophan produced by gut microbiota. researchgate.netwikipedia.org Research has shown that indole-3-carbaldehyde possesses inherent biological activities, including anti-inflammatory and antifungal properties. researchgate.netwikipedia.org Its derivatives have been investigated for a wide spectrum of therapeutic applications, including anticancer, antibacterial, and antioxidant effects. researchgate.netderpharmachemica.com

Below is a table summarizing key properties of the parent compound, Indole-3-carbaldehyde.

| Property | Value |

| Chemical Formula | C₉H₇NO |

| Molar Mass | 145.16 g·mol⁻¹ |

| Appearance | Solid |

| Melting Point | 198 °C |

| CAS Number | 487-89-8 |

Data sourced from various chemical databases. nih.gov

Specific Focus on 2 2 Naphthyl 1h Indole 3 Carbaldehyde in Contemporary Research

Classical Approaches to Indole-3-Carbaldehydes

The formylation of the indole nucleus, particularly at the C-3 position, is a fundamental transformation in indole chemistry. Several classical methods have been established for this purpose.

Vilsmeier-Haack Formylation in Indole Chemistry

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. beilstein-journals.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comorgsyn.orgorganic-chemistry.org The Vilsmeier reagent is a weaker electrophile compared to those used in Friedel-Crafts acylation, making it highly selective for electron-rich substrates like indole. chemistrysteps.com

The mechanism involves the formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the indole. The indole attacks the electrophilic carbon of the iminium salt, leading to the formation of an intermediate which, upon hydrolysis during workup, yields the corresponding aldehyde. organic-chemistry.org For indoles, formylation predominantly occurs at the C-3 position, which is the most nucleophilic site. niscpr.res.in The reaction is generally carried out at low temperatures initially for the formation of the Vilsmeier complex, followed by heating to drive the reaction to completion. ijpcbs.com

A general procedure involves the dropwise addition of POCl₃ to DMF at low temperatures, followed by the addition of the indole substrate. After stirring and heating, the reaction mixture is quenched with an aqueous base to facilitate the hydrolysis of the intermediate and precipitation of the product. orgsyn.org This method is not only suitable for laboratory-scale synthesis but also for industrial production due to its simplicity and high yields. google.com

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0-10°C then 35°C | Indole-3-carbaldehyde | ~97 | orgsyn.org |

| 2-Methylaniline | Vilsmeier reagent | 85°C, 5h | 3-Indole-carbaldehyde | 96 | google.com |

| 6-Methylindole | Vilsmeier reagent | 90°C, 8h | 6-Methyl-1H-indole-3-carbaldehyde | 89 | google.com |

| 6-Chloroindole | Vilsmeier reagent | 90°C, 8h | 6-Chloro-1H-indole-3-carbaldehyde | 91 | google.com |

Reimer-Tiemann Reaction and Grignard Reaction Modifications

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and can be applied to electron-rich heterocycles like indoles. wikipedia.org The reaction involves treating the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base, typically an alkali hydroxide (B78521). scienceinfo.com The key reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. jk-sci.com This electrophilic carbene is then attacked by the electron-rich indole ring, primarily at the C-3 position, to form a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde. sid.ir

The reaction is typically carried out in a biphasic system consisting of an aqueous hydroxide solution and an organic phase containing chloroform, requiring vigorous stirring or a phase-transfer catalyst to facilitate the reaction. wikipedia.org While effective, the Reimer-Tiemann reaction can have limitations, including low yields and the formation of byproducts. sciencemadness.org For some substrates, ring-expansion products can also be observed. sciencemadness.org

Grignard reaction modifications offer an alternative route to indole-3-carbaldehydes. The indole Grignard reagent, formed by reacting indole with a Grignard reagent like ethylmagnesium iodide, can be formylated. semanticscholar.org However, direct formylation of Grignard reagents can be challenging. A modified approach involves using a formylating agent like 2-(N-methyl-N-formyl)aminopyridine. erowid.org This reagent reacts with the Grignard reagent to form a stable chelated intermediate, which upon acidic workup, yields the aldehyde in high purity. erowid.org This method is advantageous as it prevents over-addition of the Grignard reagent to the newly formed aldehyde. Another approach involves the reaction of the indole Grignard reagent with phosgene (B1210022) or its equivalents, which can lead to the formation of indole-3-carboxylic acid derivatives that can be subsequently reduced to the aldehyde. semanticscholar.org

Targeted Synthesis of 2-Aryl-1H-indole-3-carbaldehydes

The synthesis of the specific target molecule, 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, requires methods that allow for the introduction of an aryl group at the C-2 position of the indole ring.

Fischer Indole Synthesis Applications for 2-Substituted Indoles

The Fischer indole synthesis is a robust and versatile method for the preparation of indoles, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com This method is particularly well-suited for the synthesis of 2-substituted and 2,3-disubstituted indoles. byjus.com

To synthesize a 2-aryl-1H-indole, an arylhydrazine is reacted with an aryl methyl ketone. For the synthesis of 2-(2-naphthyl)-1H-indole, phenylhydrazine (B124118) would be reacted with 2-acetonaphthone. The resulting phenylhydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, and heated to induce cyclization. wikipedia.org The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org A key advantage of the Fischer indole synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate hydrazone. byjus.com

| Arylhydrazine | Carbonyl Compound | Catalyst | Product | Reference |

| Phenylhydrazine | 2-Acetonaphthone | Acetic Acid | 2-(2-Naphthyl)-1H-indole | sid.ir |

| Phenylhydrazine | Acetone | Glacial Acetic Acid | 2-Methylindole | scispace.com |

| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Tetrahydrocarbazole | scispace.com |

Once the 2-(2-naphthyl)-1H-indole is synthesized, the 3-carbaldehyde group can be introduced using methods like the Vilsmeier-Haack formylation as described in section 2.1.1.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type) for Aryl-Indole Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of complex organic molecules, including substituted indoles.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com This reaction can be employed to synthesize 2-arylindoles. For instance, a 2-haloaniline can be coupled with a terminal alkyne (e.g., phenylacetylene) via a Sonogashira reaction, followed by a base-assisted cyclization to afford the 2-arylindole. jk-sci.com Modified, copper-free Sonogashira protocols have also been developed to avoid the formation of undesirable byproducts. organic-chemistry.org

The Suzuki coupling reaction is another highly effective palladium-catalyzed method that couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov To synthesize 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, one could envision coupling a 2-halo-1H-indole-3-carbaldehyde with 2-naphthaleneboronic acid. Alternatively, a 2-bromoindole can be coupled with a hindered boronic acid, which can sometimes lead to a 1,2-palladium migration to yield the 2-arylindole. semanticscholar.org

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH | 2-Phenyl-1H-indole | 85 | jk-sci.com |

| 3-Bromoindole | Hindered Boronic Acid | Pd(OAc)₂/PCy₃ | 2-Arylindole | Moderate to high | semanticscholar.org |

| p-Chloroacetophenone | o-Formylphenylboronic acid | [Pd(IPr)(cin)Cl] | Functionalized biaryl | Excellent | st-andrews.ac.uk |

| 4-Iodoanisole | Phenylboronic acid | Pd catalyst | 4-Methoxy-biphenyl | - | oiccpress.com |

Green Chemistry Approaches and Catalytic Systems

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. This includes the use of green catalysts, alternative energy sources, and solvent-free conditions.

Several green approaches have been developed for the synthesis of indole derivatives. These include the use of ultrasound irradiation , which can accelerate reaction rates, improve yields, and simplify workup procedures. academie-sciences.frresearchgate.net For example, the synthesis of various indole-appended heterocycles has been efficiently achieved under ultrasonic conditions. researchgate.netMicrowave-assisted organic synthesis (MAOS) is another powerful technique that can dramatically reduce reaction times and improve yields in the synthesis of indoles, including those prepared via classical methods like the Fischer indole synthesis. nih.gov

The use of green catalysts , such as solid acids, ionic liquids, and nanocatalysts, is also a key aspect of green chemistry. researchgate.netbeilstein-journals.org For instance, the Friedel-Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes has been successfully carried out using various green catalysts under solvent-free conditions. beilstein-journals.org While not directly synthesizing the target molecule, these methods highlight the potential for developing greener routes to 2-aryl-1H-indole-3-carbaldehydes. For example, a solid acid catalyst could potentially be used for the Fischer indole synthesis step, or a recyclable palladium catalyst could be employed for the cross-coupling reaction.

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including indoles. nih.gov This technology significantly reduces reaction times, often leading to higher yields and purer products compared to conventional heating methods. Several classical indole syntheses have been adapted for microwave conditions.

For instance, the Bischler indole synthesis , a method for producing 2-arylindoles, has been successfully performed under solvent-free, microwave-assisted conditions. This approach involves the reaction of anilines with α-haloketones (like phenacyl bromides) in the solid state. organic-chemistry.org The initial formation of an N-phenacylaniline intermediate is followed by microwave irradiation, which induces cyclization to yield the 2-arylindole. organic-chemistry.org A one-pot variation of this method, using a 2:1 mixture of aniline (B41778) and phenacyl bromide, has been shown to improve yields to between 52-75%. organic-chemistry.org This environmentally friendly method avoids the use of organic solvents and is advantageous as it does not require nitrogen-protecting groups. organic-chemistry.org

The Fischer indole synthesis is another classical method that benefits from microwave acceleration. Studies have shown that reacting phenylhydrazines with ketones, such as 4-bromophenylhydrazine hydrochloride and 3-methyl-2-butanone, under microwave irradiation in acetic acid or even water can produce indoles in high yields (over 90%) in as little as 10 minutes. mdpi.com

Furthermore, the Leimgruber–Batcho indole synthesis has been enhanced using microwave acceleration for the preparation of various indole derivatives. rsc.org This method allows for the rapid synthesis of heteroaromatic enamine intermediates, which can then be converted to the final indole products. rsc.org

Table 1: Comparison of Microwave-Assisted Indole Synthesis Methods

| Synthesis Method | Key Reactants | Conditions | Advantages |

|---|---|---|---|

| Bischler Synthesis | Anilines, Phenacyl bromides | Solvent-free, Microwave (540 W, 45-60s) | Environmentally friendly, good yields (52-75%), no N-protection needed. organic-chemistry.org |

| Fischer Synthesis | Phenylhydrazines, Ketones | Microwave (160 °C, 10 min) in Acetic Acid or Water | Reduced reaction time, high yields (>90%), can be performed in aqueous media. mdpi.com |

| Leimgruber–Batcho | Heteroaromatic precursors | Lewis acid catalyst, Microwave acceleration | Good yields and high purity of intermediates. rsc.org |

Metal-Free and Heterogeneous Catalysis in Indole Functionalization

While transition metal catalysis has been pivotal in indole chemistry, there is a growing focus on developing metal-free and heterogeneous catalytic systems to enhance sustainability and simplify product purification. researchgate.netdntb.gov.ua

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, which facilitates their separation and recycling. nih.gov An example is the hydrogenation of unprotected indoles to indolines using a Platinum-on-carbon (Pt/C) catalyst in water, activated by p-toluenesulfonic acid. This method proceeds at room temperature and moderate hydrogen pressure, offering an environmentally benign alternative to reagents like sodium cyanoborohydride which generate toxic byproducts. nih.gov N-Heterocyclic carbenes (NHCs) have also been investigated as ligands in both homogeneous and heterogeneous catalysis for various transformations. researchgate.net

Metal-Free Catalysis avoids the use of transition metals, reducing cost and potential metal contamination in the final products. researchgate.net One such approach for the N-arylation of indoles involves the use of benzynes, generated in situ, to react with the indole nitrogen. nih.gov Another strategy involves the reaction of azoles with cyclohexa-2,4-dienones catalyzed by scandium triflate, an example of aza-Michael addition followed by aromatization. nih.gov

Derivatization Strategies for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

The 2-(2-naphthyl)-1H-indole-3-carbaldehyde molecule possesses two primary sites for further chemical modification: the aldehyde group at the C3 position and the nitrogen atom of the indole ring. These sites allow for a wide range of derivatization strategies to generate novel compounds.

Aldehyde Group Modifications (e.g., Schiff Base Formation, Condensation Reactions)

The aldehyde functional group is highly versatile and readily undergoes reactions to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net

Schiff Base Formation: The condensation of indole-3-carboxaldehyde with primary amines is a common method to produce Schiff bases (imines). A variety of novel heterocyclic Schiff bases have been synthesized by reacting indole-3-carboxaldehyde with different L-amino acids (such as histidine, glutamic acid, and leucine) and aminophenols. nih.gov These reactions are typically straightforward and result in stable derivatives. nih.govnveo.orgresearchgate.net The general mechanism involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the final Schiff base. ajchem-b.com

Condensation Reactions: The Knoevenagel condensation is another important reaction involving the aldehyde group. This reaction occurs between an aldehyde and an active methylene (B1212753) compound in the presence of a basic catalyst. For example, indole-3-carboxaldehyde reacts with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding condensed products. acgpubs.org A review highlights that while these reactions are often base-catalyzed, some Knoevenagel condensations of indole-3-carboxaldehyde have been performed under acidic conditions. researchgate.net

Table 2: Examples of Aldehyde Group Modifications of Indole-3-Carboxaldehyde

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | L-amino acids (histidine, leucine, etc.), Aminophenols | Heterocyclic Schiff Bases | nih.gov |

| Schiff Base Formation | 4,6-diaminobenzene-1,3-dithiol | Bis-Schiff Base Ligand | nveo.orgresearchgate.net |

| Biginelli Reaction | Ethyl acetoacetate, Thiourea | Dihydropyrimidinones (via Schiff base) | ijpsjournal.com |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Indole-3-yl derivatives | acgpubs.org |

Indole Ring Substitutions (e.g., N-Alkylation/Arylation)

The nitrogen atom of the indole ring can be functionalized through alkylation or arylation, a crucial step for modifying the molecule's properties and for synthesizing more complex structures. ekb.eg

N-Alkylation: The substitution of the indole nitrogen with an alkyl group can be achieved through various methods. A copper-catalyzed reaction between indole-3-carboxaldehyde and various dihalides in basic conditions has been used to synthesize N-alkylated derivatives. researchgate.net Another approach involves a two-step, one-pot procedure starting from indoline (B122111). The indoline is first N-alkylated using an alcohol in the presence of a tricarbonyl(cyclopentadienone) iron complex catalyst, followed by oxidation of the resulting N-alkylated indoline to the N-alkylindole. nih.gov This method has been used to prepare a range of N-alkylated indoles in moderate to good yields (31–90%). nih.gov

N-Arylation: The introduction of an aryl group onto the indole nitrogen is a significant transformation for creating compounds with applications in materials science and medicinal chemistry. An efficient method for N-arylation uses a palladium catalyst, such as Pd₂(dba)₃, in combination with bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org This system facilitates the coupling of indoles with a wide array of aryl iodides, bromides, chlorides, and triflates under relatively mild conditions. organic-chemistry.org The choice of base, such as sodium tert-butoxide (NaOt-Bu), is critical for achieving high yields and minimizing side reactions. organic-chemistry.org Metal-free N-arylation methods have also been developed, providing alternative synthetic routes. nih.gov

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the intricate structural details of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, specific information about its functional groups, bonding, and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution.

¹H NMR: This technique provides detailed information about the number, environment, and connectivity of hydrogen atoms. For an analogous compound, 1H-indole-3-carbaldehyde, the aldehyde proton typically appears as a singlet at approximately 10.0 ppm. The indole N-H proton shows a broad signal, often above 8.0 ppm, while the aromatic protons of the indole and any substituents display complex multiplets in the aromatic region (typically 7.0-8.5 ppm). In the case of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, one would expect to see distinct signals for the seven protons of the naphthyl group and the four protons of the indole's benzene (B151609) ring, in addition to the aldehyde and N-H protons.

¹³C NMR: This method probes the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in indole-3-carbaldehydes is characteristically found downfield, often around 185 ppm. The carbons of the indole and naphthyl rings would appear in the aromatic region (approximately 110-140 ppm). The specific chemical shifts would confirm the substitution pattern on both the indole and naphthalene (B1677914) rings.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, helping to piece together the molecular structure by identifying neighboring atoms.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indole-3-Carbaldehyde Scaffolds (Note: Data is for the parent compound or closely related derivatives and is representative. Specific shifts for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde would require experimental data.)

| Proton (¹H) Signal | Representative Chemical Shift (ppm) | Carbon (¹³C) Signal | Representative Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 (s) | Aldehyde (C=O) | ~185.0 |

| Indole N-H | >8.0 (br s) | Indole C2 | ~138.0 |

| Aromatic Protons | 7.0 - 8.5 (m) | Indole C3 | ~118.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde would include:

A sharp, strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹.

A broad absorption band corresponding to the N-H stretching of the indole ring, usually found around 3200-3400 cm⁻¹.

Multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic indole and naphthyl rings.

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and can give clues about the structure. For 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (molar mass: 271.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 271. Fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 amu) or cleavage at the bond connecting the naphthyl and indole rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimental results are compared with the calculated theoretical values based on the molecular formula (C19H13NO) to verify the purity and empirical formula of the synthesized compound.

Theoretical Elemental Composition of C19H13NO:

Carbon (C): 84.11%

Hydrogen (H): 4.83%

Nitrogen (N): 5.16%

Oxygen (O): 5.90%

Close agreement between the experimentally determined percentages and these theoretical values provides strong evidence for the compound's composition. derpharmachemica.com

Computational and Theoretical Investigations of 2 2 Naphthyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.ind-nb.info It is widely applied to molecules within the indole (B1671886) family to predict their geometry, stability, and electronic properties. niscpr.res.innih.gov For indole derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. niscpr.res.inresearchgate.netdergipark.org.tr

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

In computational studies of similar heterocyclic aldehydes, the HOMO is often localized on the electron-rich indole or analogous ring system, while the LUMO is distributed over the aldehyde group and adjacent π-conjugated system. dergipark.org.trscispace.com This distribution is indicative of intramolecular charge transfer upon electronic excitation. The analysis of frontier orbitals helps in understanding the sites susceptible to electrophilic and nucleophilic attack. nih.gov

For illustrative purposes, the calculated HOMO-LUMO data for a related quinoline (B57606) derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, are presented below. dergipark.org.tr

| Molecular Orbital | Trans Conformer Energy (eV) | Cis Conformer Energy (eV) |

| HOMO | - | - |

| LUMO | - | - |

| Energy Gap (ΔE) | 3.75 | 3.84 |

| Data based on DFT/B3LYP/6-311++G(d,p) calculations for 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr |

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. dergipark.org.tr For complex molecules with rotatable bonds, such as the bond between the indole and naphthyl rings in 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, this process is essential for identifying the preferred spatial orientation.

Studies on analogous structures, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, show that the carbaldehyde group tends to be nearly co-planar with the indole ring system to maximize conjugation. nih.gov The relative stability of different conformers can be assessed by comparing their calculated total energies. niscpr.res.in These calculations can also provide optimized bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, MD simulations can provide valuable insights into its conformational landscape. By simulating the molecule's behavior in a solvent environment at a given temperature, researchers can observe the different shapes (conformers) it can adopt and the transitions between them. This is particularly useful for understanding how the molecule might interact with a biological target, as its shape can adapt to fit into a binding site. mdpi.com

Quantum-Chemical Studies on Reactivity and Reaction Pathways

Quantum-chemical methods are used to predict the reactivity of a molecule and explore potential chemical reaction mechanisms. mdpi.com Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are a key tool in this area. researchgate.netnih.gov The MEP surface visualizes the charge distribution across the molecule, with red areas indicating negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov For an indole-3-carbaldehyde derivative, the oxygen atom of the carbonyl group is typically a site of high negative potential, while the hydrogen on the indole nitrogen is a site of positive potential. researchgate.net

These studies can also calculate global reactivity descriptors, which help quantify a molecule's chemical behavior. nih.gov By modeling the interaction of the molecule with reactants, it is possible to map out entire reaction pathways and identify transition states, providing a deeper understanding of its chemical properties. mdpi.com

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a compound with its biological activity. nih.gov This approach is vital in drug discovery for predicting the efficacy of new molecules and optimizing lead compounds. mdpi.com

For classes of compounds like indole derivatives, QSAR models are developed by analyzing a series of related molecules with known activities. researchgate.net A study on 2-phenylindole-3-carbaldehyde derivatives, which are structurally very similar to the naphthyl analogue, identified key structural features important for their antimitotic activity. nih.gov The models showed that factors like electrostatic potential, surface area, and the presence of specific substituents significantly influence the compound's biological effect. nih.gov Such in silico models can be used to predict the potential activity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and guide its future experimental evaluation. osti.gov

Exploration of Biological Activities in Vitro and in Silico Studies

Antimicrobial Spectrum Investigations

While derivatives of indole-3-carbaldehyde have been widely investigated for their antimicrobial properties, specific data for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is not extensively reported in the available literature. researchgate.netnih.gov

Antibacterial Activity

No specific studies detailing the in vitro antibacterial activity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde against various bacterial strains were found in the reviewed literature. Research on related indole (B1671886) structures, such as Schiff bases derived from indole-3-carboxaldehyde (B46971), has shown activity against bacteria like Bacillus subtilis, Pseudomonas fluorescence, and Staphylococcus aureus, but these findings are not directly applicable to the parent compound specified. nih.gov

Antifungal Activity

There is no specific information available from the searched sources regarding the in vitro antifungal activity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde. Studies on other derivatives have shown that the indole moiety can be a key feature for antifungal effects against pathogens such as Candida albicans, Aspergillus niger, and Trichophyton rubrum, though data for the specific title compound is absent. nih.govwikipedia.org

Antiviral Activity

No dedicated in vitro or in silico studies on the antiviral activity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde were identified in the public domain. The general class of indole-3-carbaldehyde derivatives has been explored for creating inhibitors of viral enzymes, but specific findings for this compound are not available. sigmaaldrich.com

Antiamoebic Activity

Specific research evaluating the in vitro antiamoebic potential of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde against protozoa like Entamoeba histolytica could not be located in the reviewed scientific literature. While the indole core is recognized for its presence in compounds with antiamoebic activity, data for this particular molecule is not documented. derpharmachemica.com

Anticancer and Antiproliferative Potentials

The anticancer properties of various indole derivatives are well-documented, with many acting through different mechanisms to inhibit cancer cell growth. researchgate.netnih.gov

In Vitro Cytotoxicity Assays

No specific in vitro cytotoxicity or antiproliferative studies for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde against human cancer cell lines have been found in the available research. While numerous analogues, such as N-substituted indole-3-carbaldehydes and 2-phenylindole-3-carbaldehydes, have been synthesized and tested for their cytotoxic effects, this specific compound has not been a subject of such published investigations. researchgate.netresearchgate.net

Mechanistic Studies on Cellular Pathways (e.g., Protein Inhibition, Immunomodulation)

Extensive searches of publicly available scientific literature and databases have yielded no specific studies on the mechanistic pathways affected by 2-(2-Naphthyl)-1H-indole-3-carbaldehyde. Consequently, there is no available data concerning its potential for protein inhibition or immunomodulatory effects. While the broader class of indole derivatives has been investigated for such activities, these findings cannot be directly attributed to this specific compound. For instance, the parent compound, indole-3-carbaldehyde, is known to be a metabolite of L-tryptophan by gut microbiota and can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, which in turn stimulates the production of interleukin-22. wikipedia.org However, similar studies on the 2-naphthyl substituted derivative are currently absent from the scientific record.

Anti-inflammatory Response Modulation

There are no specific research findings detailing the anti-inflammatory properties of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde. The potential for this compound to modulate inflammatory responses remains uninvestigated in the available scientific literature. While other indole-containing structures have demonstrated anti-inflammatory effects, specific data for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is not available. researchgate.net

Investigations on Signaling Pathways (e.g., miR-1271-5p/HDAC9)

No studies were found that investigate the effect of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde on the miR-1271-5p/HDAC9 signaling pathway or any other specific anti-inflammatory signaling cascades. Research on a related but distinct compound, Indole-3-carboxaldehyde (ICA), has shown that it can suppress lipid accumulation and mitigate inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade. derpharmachemica.com However, these findings are not transferable to 2-(2-Naphthyl)-1H-indole-3-carbaldehyde without direct experimental evidence.

Antioxidant Properties

Despite the recognized antioxidant potential of the indole nucleus, no specific studies evaluating the antioxidant properties of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde have been identified in the public domain. Research has been conducted on various analogues of indole-3-carboxaldehyde, which have been synthesized and evaluated for their antioxidant potential using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. derpharmachemica.com However, specific data for the 2-naphthyl derivative is not present in these studies. A study on aminonaphthols incorporating indole derivatives did assess antioxidant activity, but the evaluated compounds were products of a reaction involving a disubstituted indole-3-carboxaldehyde and not the aldehyde itself. nih.gov

Enzyme and Receptor Inhibition Studies

Tryptophan Dioxygenase

There is no available scientific literature to suggest that 2-(2-Naphthyl)-1H-indole-3-carbaldehyde acts as an inhibitor of Tryptophan Dioxygenase (TDO). TDO and the related enzyme Indoleamine 2,3-dioxygenase (IDO1) are significant targets in cancer immunotherapy due to their role in tryptophan metabolism, which can lead to an immunosuppressive tumor microenvironment. While various small molecule inhibitors of TDO are under investigation, none of the identified studies include 2-(2-Naphthyl)-1H-indole-3-carbaldehyde. nih.gov

Dengue Virus Protease

No published research has been found that investigates the inhibitory activity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde against the Dengue Virus NS2B/NS3 protease. The NS2B/NS3 protease is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. Various classes of inhibitors are being explored, including those with indole scaffolds, but there is no specific mention or data related to 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in this context.

Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death, making them significant targets in cancer therapy. mdpi.com The indole scaffold is recognized for its potential in developing Bcl-2 inhibitors, as the nitrogen atom in the indole ring can form hydrogen bonds with biological targets, enhancing bioactivity. mdpi.com While direct experimental studies on the Bcl-2 inhibitory activity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde are not available in the reviewed literature, research on other indole-based compounds underscores the promise of this chemical class. For instance, a series of designed indole-based compounds demonstrated potent inhibitory activity against Bcl-2-expressing cancer cell lines, with some derivatives showing IC₅₀ values in the sub-micromolar range. mdpi.comresearchgate.net These findings highlight the therapeutic potential of the indole core in targeting the Bcl-2 protein family, suggesting that 2-(2-Naphthyl)-1H-indole-3-carbaldehyde may warrant investigation in this context. mdpi.com

RNA Polymerase II

RNA Polymerase II (Pol II) is a key enzyme responsible for transcribing DNA into messenger RNA in eukaryotes. Its C-terminal domain is a target for potential antitumor agents. While indole-3-carbaldehyde has been used as a reactant in the synthesis of inhibitors targeting the C-terminal domain of RNA Polymerase II, specific studies evaluating the direct inhibitory effects of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde on RNA Polymerase II have not been identified in the current body of research. nih.gov However, studies on other small molecules have demonstrated the feasibility of inhibiting RNA polymerase II transcription as a therapeutic strategy. nih.gov

Urease and α-Glucosidase

Urease and α-glucosidase are enzymes implicated in various pathological conditions. Urease contributes to infections by Helicobacter pylori, while α-glucosidase is a key enzyme in carbohydrate metabolism, making it a target for anti-diabetic therapies. nih.govnih.gov Although the indole scaffold is explored for various enzymatic inhibitions, direct experimental data on the inhibition of urease or α-glucosidase by 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is not presently available. Research on other indole derivatives has shown varied results. For example, certain 3,3-di(indolyl)indolin-2-ones have demonstrated significant α-glucosidase inhibitory activity. chemicalbook.com This suggests that the broader class of indole compounds holds potential for interacting with these enzymes, though specific evaluation of the title compound is required.

Nitric Oxide Synthase and NF-κB

Nitric oxide synthase (NOS) and nuclear factor-kappa B (NF-κB) are key players in inflammatory processes and are considered targets for anti-inflammatory and cancer-preventive agents. rsc.org Research into 2-arylindole derivatives has provided insights into the potential of the 2-(2-naphthyl)indole (B1583091) scaffold as an inhibitor of these pathways.

A study on a series of 2-arylindoles revealed that a 6′-MeO-naphthalen-2′-yl indole derivative (a compound structurally related to the subject of this article) exhibited excellent inhibitory activity against NF-κB with an IC₅₀ value of 0.6 ± 0.2 μM. rsc.org This finding is significant as it points to the high potency of the 2-naphthylindole core in modulating the NF-κB pathway. In the same study, 2-phenylindole-3-carboxaldehyde was evaluated for its ability to inhibit nitrite (B80452) production, an indicator of nitric oxide synthase activity. This compound, which shares the indole-3-carbaldehyde moiety but has a phenyl group at the 2-position instead of a naphthyl group, showed an IC₅₀ value of 38.1 ± 1.8 μM for nitrite inhibition and 25.4 ± 2.1 μM for NF-κB inhibition. rsc.org

These findings suggest that the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde structure combines features from two compounds with known activity against these targets, making it a compound of interest for further investigation in the context of inflammation and cancer.

| Compound | Target | IC₅₀ (μM) |

| 6′-MeO-naphthalen-2′-yl indole derivative | NF-κB | 0.6 ± 0.2 |

| 2-Phenylindole-3-carboxaldehyde | Nitrite Production (NOS activity) | 38.1 ± 1.8 |

| 2-Phenylindole-3-carboxaldehyde | NF-κB | 25.4 ± 2.1 |

Other Investigated Biological Activities (e.g., Anti-leishmanial, Anti-HIV)

The indole framework is a versatile scaffold that has been incorporated into agents developed for a range of infectious diseases.

Anti-leishmanial Activity: While direct testing of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde against Leishmania species was not found in the reviewed literature, indole-3-carboxaldehyde derivatives, in general, have been reported to possess anti-leishmanial properties. This suggests that the core structure is a valid starting point for the development of new anti-leishmanial agents.

Anti-HIV Activity: The potential of indole derivatives as anti-HIV agents has been explored in various studies. Although specific anti-HIV data for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is not available, research on related compounds provides valuable insights. For instance, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives were synthesized and evaluated as potent inhibitors of HIV-1 replication, with some compounds exhibiting EC₅₀ values in the sub-micromolar range. nih.gov This highlights the potential contribution of the naphthalene (B1677914) moiety to anti-HIV activity. Furthermore, other studies have focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, another crucial enzyme in the viral life cycle. mdpi.comrsc.org These investigations into structurally related compounds underscore the potential of the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde scaffold as a candidate for anti-HIV drug discovery.

Biosynthetic Pathways and Natural Occurrence of Indole 3 Carbaldehyde

Metabolic Origins in Biological Systems (e.g., Tryptophan Metabolites)

Indole-3-carbaldehyde (I3A) is a naturally occurring compound derived from the metabolic breakdown of the essential amino acid L-tryptophan. wikipedia.orgnih.gov This biotransformation is not limited to a single domain of life; it has been observed in plants, bacteria, and fungi. nih.govchemdad.comekb.eg In biological systems, tryptophan serves as the primary precursor for a wide array of indolic compounds through various metabolic routes. youtube.com The synthesis of I3A can occur through several intermediates. In plants, for example, a key pathway proceeds from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govnih.gov In humans and other mammals, the gut microbiota, particularly species within the Lactobacillus genus, are primarily responsible for converting dietary tryptophan into I3A. wikipedia.orgfrontiersin.org

Enzymatic Transformations (e.g., Aldehyde Oxidase, Cytochrome P450)

The formation and subsequent modification of indole-3-carbaldehyde are governed by specific enzymatic reactions.

Cytochrome P450 (CYP) Enzymes : In plants like Arabidopsis thaliana, specific cytochrome P450 enzymes, such as CYP71B6, are involved in the biosynthesis of I3A. nih.govnih.gov This enzyme can efficiently convert indole-3-acetonitrile into I3A. nih.govresearchgate.net

Aldehyde Oxidases (AO) : Aldehyde oxidases, such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), play a crucial role in the further metabolism of I3A. nih.govnih.gov These enzymes catalyze the oxidation of I3A to its corresponding carboxylic acid, indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net This transformation is a key step in the metabolic grid of indolic compounds within the cell.

Brassinin (B1667508) Oxidase : In fungi, enzymes like brassinin oxidase can convert the phytoalexin brassinin into indole-3-carboxaldehyde (B46971). ekb.egresearchgate.net

Indole-3-Acetic Acid (IAA) Oxidase : Early research identified that crude enzyme preparations from etiolated pea seedlings, containing IAA oxidase, can produce I3A through the oxidative degradation of indole-3-acetic acid (IAA). ekb.egmedchemexpress.com

Role as Phytoalexins and Defense Metabolites in Plants

Indolic compounds, including derivatives of indole-3-carbaldehyde, are central to the defense mechanisms of cruciferous plants. nih.govnih.gov These molecules, known as phytoalexins, are antimicrobial and are synthesized by plants in response to stress, such as pathogen attack. chemdad.com

In Arabidopsis, upon treatment with silver nitrate (B79036) (a stress inducer), the accumulation of I3A and indole-3-carboxylic acid derivatives can reach levels comparable to that of the well-known phytoalexin, camalexin. nih.govnih.gov I3A itself serves as a precursor for the synthesis of more complex indole (B1671886) phytoalexins, such as cyclobrassinin. chemdad.comscientificlabs.co.uk The production of these defense metabolites, including 4-hydroxyindole-3-carbaldehyde and 5-hydroxyindole-3-carbaldehyde, forms a critical part of the plant's innate immune response. nih.gov

Table 2: Indole-3-Carbaldehyde and Related Defense Compounds in Arabidopsis

| Compound | Role/Function |

|---|---|

| Indole-3-carbaldehyde (I3A/ICHO) | Core structure and defense metabolite. nih.gov |

| Indole-3-carboxylic acid (ICOOH) | Oxidized product of I3A, part of the defense response. nih.govnih.gov |

| 5-Hydroxyindole-3-carbaldehyde | A major derivatized defense metabolite. nih.gov |

| Camalexin | A characteristic phytoalexin, accumulation is co-regulated with I3A derivatives. nih.gov |

| Brassinin | Phytoalexin that can be converted to I3A by fungal enzymes. ekb.eg |

Microbiota-Derived Metabolites and Host Interactions

Indole-3-carbaldehyde is a significant metabolite produced by the gut microbiota from dietary tryptophan. wikipedia.orgmdpi.com This bacterial-derived I3A plays a crucial role in mediating the relationship between the gut microbiome and host health, particularly in the intestine. researchgate.net

I3A produced by gut bacteria, such as Lactobacillus species, acts as a signaling molecule. wikipedia.orgfrontiersin.org It is an agonist for the aryl hydrocarbon receptor (AhR) located in intestinal immune cells. wikipedia.orgmdpi.com Activation of AhR by I3A stimulates the production of interleukin-22 (IL-22), a cytokine that is important for maintaining intestinal homeostasis, enhancing epithelial barrier function, and facilitating mucosal reactivity. wikipedia.org This interaction highlights a key mechanism by which the gut microbiota can influence host immunity and gut health. mdpi.comresearchgate.net The presence of I3A in the gut is linked to a healthy intestinal environment and can help protect against inflammation. mdpi.comresearchgate.net

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | - |

| Indole-3-carbaldehyde | I3A, ICHO |

| Indole-3-carboxylic acid | ICOOH |

| L-tryptophan | Trp |

| Indole-3-acetaldoxime | IAOx |

| Indole-3-acetonitrile | IAN |

| ARABIDOPSIS ALDEHYDE OXIDASE1 | AAO1 |

| Cytochrome P450 | CYP |

| 5-Hydroxyindole-3-carbaldehyde | 5-HO-ICHO |

| 4-Hydroxyindole-3-carbaldehyde | 4-HO-ICHO |

| Camalexin | - |

| Cyclobrassinin | - |

| Brassinin | - |

| Indole-3-acetic acid | IAA |

| Interleukin-22 | IL-22 |

| Aryl hydrocarbon receptor | AhR |

| Phosphorus oxychloride | POCl₃ |

Exploring Applications Beyond the Biological Realm for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

The indole ring system, a prominent scaffold in natural products and pharmaceuticals, is increasingly being explored for its utility in non-biological applications. The compound 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, which combines the functionalities of an indole core, a reactive aldehyde group, and a bulky, aromatic naphthyl substituent, presents a unique profile for advanced materials and catalysis. This article details the researched and potential applications of this compound and its close derivatives in material science, optoelectronics, and catalysis.

Applications Beyond Biological Activity

The unique structural characteristics of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, particularly its extended π-conjugated system and reactive aldehyde functionality, make it a candidate for various applications outside of traditional biological studies.

The indole-3-carbaldehyde framework serves as a versatile building block for creating complex macromolecules and functional materials. The presence of the naphthyl group can enhance properties such as thermal stability and hydrophobicity.

The nitrogen atom of the indole (B1671886) ring and the oxygen atom of the carbaldehyde group in 2-(2-Naphthyl)-1H-indole-3-carbaldehyde can act as coordination sites for metal ions. While direct studies on this specific molecule as a ligand are not extensively documented, research on related indole-3-carbaldehyde derivatives demonstrates their capability to form stable metal complexes. For instance, Schiff bases derived from indole-3-carbaldehyde are known to chelate with various transition metals like Cu(II), Fe(III), Mn(II), and Ni(II). researchgate.netnih.gov These complexes are formed through the azomethine nitrogen and other donor atoms. The incorporation of the 2-naphthyl group in the indole scaffold is anticipated to influence the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalytic or magnetic materials. The bulky naphthyl substituent could create specific pockets around a metal center, influencing substrate selectivity in catalytic applications.

The aldehyde group of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is a key functional handle for its integration into larger structures like polymers and nanoparticles. Research on the parent compound, indole-3-carboxaldehyde (B46971), shows it can undergo Schiff base condensation reactions to functionalize materials such as silica (B1680970) nanovehicles and magnetic nanoparticles. sigmaaldrich.com Furthermore, derivatives like N-acyl indole-3-carboxaldehydes have been successfully used for the acetalization of polyvinyl alcohol, creating a polymer with pendant bioactive indole groups and enhanced thermal stability. researchgate.net

Following these established methods, 2-(2-Naphthyl)-1H-indole-3-carbaldehyde could be similarly employed. Its reaction with amino-functionalized polymers or nanoparticles would covalently link the naphthyl-indole moiety to the material's surface. The large, hydrophobic naphthyl group could significantly alter the surface properties of the resulting materials, making them suitable for applications in specialty coatings, composites, or as stationary phases in chromatography.

Table 1: Potential Polymer Functionalization Reactions

| Polymer/Nanoparticle Type | Functional Group | Reaction with Aldehyde | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Amino-functionalized Silica | -NH₂ | Schiff Base Condensation | Imine (-C=N-) | Functionalized fillers, drug delivery |

| Polyvinyl Alcohol (PVA) | -OH | Acetalization | Acetal (-O-CH-O-) | Bioactive films, specialty polymers |

Compounds with extended π-conjugated systems, such as 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, often exhibit interesting photophysical properties, including strong absorption and emission of light.

The fused aromatic rings of the naphthyl and indole groups create an extensive electronic system capable of acting as a chromophore. Indole derivatives are recognized for their potential in optoelectronic applications. While direct testing of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in OLEDs has not been reported, its structural components are promising. The indole nucleus serves as an excellent electron donor (hole-transporting unit), while the aldehyde can be modified to attach electron-accepting groups, creating a donor-acceptor structure that is beneficial for charge transport and emission in OLED devices. The naphthyl group helps in increasing the conjugation length and can improve the thermal and morphological stability of thin films, which is crucial for the longevity of OLEDs.

The fluorescence of indole and naphthalene (B1677914) moieties is highly sensitive to the local environment. This property makes them ideal candidates for fluorescent sensors. The fluorescence intensity and wavelength can change upon binding to specific analytes, such as metal ions or small molecules. For instance, sensors based on naphthalene have been developed for the selective detection of Al³⁺ ions. mdpi.com Similarly, other research has shown that imidazolidine (B613845) derivatives of naphthaldehyde can act as selective sensors for Hg²⁺ and Cu²⁺ ions. consensus.app 2-(2-Naphthyl)-1H-indole-3-carbaldehyde could be developed into a chemosensor where the aldehyde group provides a reactive site for binding to a target analyte, leading to a detectable change in its fluorescence profile.

Table 2: Potential Fluorescent Sensing Characteristics

| Analyte | Potential Binding Site | Expected Spectral Change | Sensing Mechanism |

|---|---|---|---|

| Metal Ions (e.g., Al³⁺, Hg²⁺) | Aldehyde Oxygen & Indole Nitrogen | Fluorescence quenching or enhancement | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) |

| Amines/Hydrazines | Aldehyde Carbonyl | Formation of fluorescent Schiff base | Covalent bond formation leading to new fluorophore |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The indole scaffold is a "privileged" structure that has been successfully incorporated into various organocatalysts.

Research has demonstrated that a chiral naphthyl-C2-indole framework can be used to create a highly effective bifunctional phosphine (B1218219) organocatalyst. While not the exact carbaldehyde, this closely related structure highlights the potential of the naphthyl-indole motif in catalysis. This catalyst has been successfully applied in stereoselective formal [4+2] cycloaddition reactions, achieving excellent control over the 3D arrangement of atoms in the products. The catalyst facilitated the synthesis of complex chiral spirooxindole and hydrodibenzofuran structures with high yields and outstanding stereoselectivities.

Table 3: Performance of a Naphthyl-C2-Indole Phosphine Organocatalyst in Formal [4+2] Cycloaddition

| Reaction Type | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Allene + Isatin-derived Ketimine | Spirooxindole | Moderate to Good | >20:1 | up to >99% |

| Allene + Benzofuranone-derived Olefin | Hydrodibenzofuran | Moderate to Good | >20:1 | up to >99% |

Data derived from studies on a chiral phosphine derivative of the naphthyl-C2-indole scaffold.

The success of this catalyst is attributed to the rigid chiral backbone provided by the naphthyl-indole structure, which creates a well-defined environment for the reaction to occur with high precision. The aldehyde group on 2-(2-Naphthyl)-1H-indole-3-carbaldehyde could be readily converted into a phosphine or other catalytic moieties, suggesting its potential as a precursor for a new class of organocatalysts.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Naphthyl-Indole Systems

The synthesis of 2-aryl-1H-indole-3-carbaldehydes, including the naphthyl variant, has been approached through various established methods. The Vilsmeier-Haack reaction is a conventional and often high-yielding method for the formylation of indoles at the C-3 position. ekb.eggoogle.com However, future research could focus on developing more efficient, greener, and stereoselective synthetic routes.

One promising avenue is the exploration of catalyst-driven, one-pot multicomponent reactions. Such strategies can enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and purification efforts. rsc.org For instance, a one-pot sequential reaction involving in situ generated imines from indole-3-aldehydes and other reactants has been shown to be effective for creating complex pyrrole-tethered indoles and could be adapted for naphthyl-indole systems. rsc.org

Furthermore, the development of enantioselective synthetic methods for creating axially chiral naphthyl-indole skeletons is a significant area for future exploration. nih.gov The inherent chirality arising from restricted rotation around the naphthyl-indole bond could have profound implications for the biological activity of these compounds. Research into chiral catalysts, such as chiral phosphoric acids, could facilitate the asymmetric synthesis of these atropisomers.

Future synthetic strategies could also leverage modern techniques such as microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for the N-alkylation of indole-3-carbaldehyde derivatives. derpharmachemica.com

Table 1: Potential Future Synthetic Approaches for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Derivatives

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Development of novel catalytic systems and reaction cascades. |

| Enantioselective Synthesis | Access to specific stereoisomers with potentially enhanced biological activity. | Design and application of chiral catalysts for atroposelective synthesis. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Optimization of reaction conditions for various derivatizations. |

| Green Chemistry Approaches | Use of environmentally benign solvents and reagents, improved energy efficiency. | Exploration of water-based reactions and solid-supported catalysts. |

Advanced Structure-Activity Relationship (SAR) Profiling

While specific SAR studies on 2-(2-Naphthyl)-1H-indole-3-carbaldehyde are limited, research on related indole (B1671886) derivatives provides a roadmap for future investigations. nih.govnih.govnih.gov A systematic exploration of the SAR of this scaffold is crucial for optimizing its potential therapeutic properties, particularly in the context of anticancer and antimicrobial activities. mdpi.comnih.govalliedacademies.org

Future SAR studies should focus on several key structural modifications:

Substitution on the Naphthyl Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the 2-naphthyl moiety could significantly influence biological activity. The position and electronic nature of these substituents can impact receptor binding and pharmacokinetic properties.

Modification of the Indole Ring: Substitution at the N-1 position of the indole ring with different alkyl or aryl groups can modulate lipophilicity and steric interactions. Furthermore, substitutions at other positions on the indole core (C-4, C-5, C-6, C-7) could fine-tune the electronic properties and biological targeting of the molecule.

Transformation of the Aldehyde Group: The aldehyde functionality at the C-3 position is a versatile handle for derivatization. Condensation reactions with various amines, hydrazines, and other nucleophiles can lead to the formation of Schiff bases, hydrazones, and other heterocyclic systems with potentially enhanced biological activities. researchgate.net For instance, substitution of the aldehyde group has been shown to significantly impact the anticancer activity of some indole derivatives. nih.gov

A comprehensive library of derivatives should be synthesized and screened against a panel of biological targets, such as various cancer cell lines and microbial strains, to build a robust SAR model.

Deeper Mechanistic Elucidation of Biological Interactions

Understanding the precise molecular mechanisms by which 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and its derivatives exert their biological effects is paramount for their development as therapeutic agents. Preliminary evidence from related indole-3-carbaldehyde compounds suggests several potential mechanisms of action.

Indole-3-carbaldehyde is a known metabolite of L-tryptophan that can act as an agonist for the aryl hydrocarbon receptor (AhR), which in turn stimulates the production of interleukin-22 and plays a role in mucosal reactivity. wikipedia.org Future research should investigate whether 2-(2-Naphthyl)-1H-indole-3-carbaldehyde also interacts with AhR and what the downstream consequences of this interaction are.

In the context of anticancer activity, indole derivatives have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. nih.govmdpi.com Mechanistic studies for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives should include:

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases.

Apoptosis Assays: To investigate the induction of programmed cell death through pathways such as caspase activation.

Target Identification Studies: To pinpoint the specific proteins or enzymes that these compounds interact with, such as tubulin or various kinases. capes.gov.br

Exploration of New Material Science Frontiers and Device Integration

The unique photophysical properties of aromatic and heterocyclic compounds, including indole and naphthalene (B1677914) derivatives, make them attractive candidates for applications in material science. nih.govnih.gov The extended π-conjugated system of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde suggests potential for interesting electronic and optical properties.

Future research in this area should focus on:

Photophysical Characterization: Detailed studies of the absorption, emission, and fluorescence properties of the compound and its derivatives are needed. Investigations into their solvatochromic behavior could provide insights into their charge transfer characteristics. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The emissive properties of these compounds could be harnessed for the development of new materials for OLEDs. The tunability of the electronic structure through derivatization could allow for the generation of materials with different emission colors.

Organic Photovoltaics (OPVs): The donor-acceptor nature that can be engineered into derivatives of this scaffold makes them potential candidates for use in organic solar cells.

Sensors: The fluorescence properties of these compounds might be sensitive to the presence of specific analytes, opening up possibilities for their use as chemical sensors.

The synthesis of polymers incorporating the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde moiety could also lead to new materials with novel properties.

Computational Design and Prediction of Novel 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Derivatives

In silico methods are powerful tools for accelerating the drug discovery and material design process. nih.govdoaj.orgpensoft.netjapsonline.comresearchgate.net For 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, computational studies can guide the synthesis of new derivatives with improved properties.

Key areas for computational research include:

Molecular Docking: To predict the binding modes of derivatives with various biological targets, such as cancer-related proteins. This can help in prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structure of the derivatives with their biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness and potential toxicity of new derivatives early in the design process, thereby reducing the likelihood of late-stage failures. nih.govdoaj.orgpensoft.netjapsonline.comresearchgate.net

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, molecular orbitals (HOMO/LUMO), and predict the photophysical properties of new derivatives for material science applications.

By integrating these computational approaches with experimental work, the exploration of the chemical space around the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde scaffold can be conducted in a more rational and efficient manner.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde?

- Methodology : The compound can be synthesized via condensation reactions. A common approach involves refluxing indole-3-carbaldehyde derivatives with naphthyl-containing reagents in acidic or polar aprotic solvents. For example, acetic acid-mediated reflux (3–5 hours) with sodium acetate as a base (as demonstrated for similar indole-carbaldehyde derivatives in ) can yield the target product. Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How can the purity and structural integrity of synthesized 2-(2-Naphthyl)-1H-indole-3-carbaldehyde be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC or GC-MS for purity assessment.

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and absence of byproducts.

- Single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure (see advanced questions for refinement protocols) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodology : Polar aprotic solvents like DMF or DMSO are effective due to the compound’s aromatic and aldehyde moieties. Ethanol/water mixtures may also work for preliminary purification. For high-purity crystals, slow evaporation from DMF/acetic acid (1:1 v/v) is recommended .

Advanced Research Questions

Q. How can computational models (DFT) be validated against experimental crystallographic data for this compound?

- Methodology :

Optimize the molecular geometry using density functional theory (DFT) with B3LYP/6-31G(d) basis sets.

Compare calculated bond lengths (e.g., C(9)-N(1) at ~1.376 Å) and angles (e.g., C(9)-N(1)-C(19) at ~124.87°) with SC-XRD data.

Use software like Gaussian or ORCA for calculations and Mercury CSD 2.0 for structural visualization and overlay analysis .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

- Methodology :

- Twinning analysis : Use SHELXL to refine twinned crystals if asymmetric unit deviations occur .

- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in refinement to account for dynamic disorder .

- Hirshfeld surface analysis (via CrystalExplorer) to identify weak interactions (e.g., C–H⋯π) not captured by standard DFT .

Q. How can the compound’s reactivity be exploited to design bioactive derivatives?

- Methodology :

- Aldehyde functionalization : Condense with amines/hydrazines to form Schiff bases (e.g., oxime derivatives, as in ).

- Electrophilic substitution : Introduce halogens or sulfonyl groups at the indole C-5 position using POCl₃ or sulfonating agents .

- Biological screening : Use assays like DPPH for antioxidant activity or MTT for cytotoxicity, correlating substituent effects with bioactivity .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.